3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione Murayaquinone is a member of phenanthrenes.
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione is a natural product found in Streptomyces murayamaensis, Streptomyces anthocyanicus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 100843-91-2
VCID: VC21064417
InChI: InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3
SMILES: CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C
Molecular Formula: C19H16O5
Molecular Weight: 324.3 g/mol

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

CAS No.: 100843-91-2

Cat. No.: VC21064417

Molecular Formula: C19H16O5

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione - 100843-91-2

Specification

Description Murayaquinone is a member of phenanthrenes.
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione is a natural product found in Streptomyces murayamaensis, Streptomyces anthocyanicus, and other organisms with data available.
CAS No. 100843-91-2
Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
IUPAC Name 3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Standard InChI InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3
Standard InChI Key YJQYHFMKGAVKDP-UHFFFAOYSA-N
SMILES CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C
Canonical SMILES CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator